molecular formula C11H14ClNO3 B11871827 Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride

Cat. No.: B11871827
M. Wt: 243.68 g/mol
InChI Key: IMSBAVDEGBDNIV-UHFFFAOYSA-N
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Description

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a chemical compound with the molecular formula C11H14ClNO3 and a molecular weight of 243.69 g/mol . It belongs to the class of aryl compounds and is known for its unique structure, which includes an azetidine ring attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with azetidine in the presence of a suitable base and a methylating agent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Methylating Agent: Methyl iodide or dimethyl sulfate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: 50-80°C

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the azetidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

    Oxidation: 4-(azetidin-3-yloxy)benzoic acid

    Reduction: 4-(azetidin-3-yloxy)benzyl alcohol

    Substitution: Various substituted azetidine derivatives

Scientific Research Applications

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(azetidin-3-yl)benzoate hydrochloride
  • Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
  • Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride

Uniqueness

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is unique due to its specific substitution pattern and the presence of both an azetidine ring and a benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 4-(azetidin-3-yloxy)benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and applications.

Chemical Structure and Properties

This compound features an azetidine ring linked to a benzoate moiety, which contributes to its distinct chemical reactivity and biological properties. The molecular formula is C9H10ClNO3C_9H_{10}ClNO_3, and it has been shown to interact with various biomolecules, potentially influencing enzymatic activity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring's strain and stability allow it to engage with active sites on enzymes or receptors, potentially modulating their activity. This can lead to various biochemical effects, including anti-inflammatory and analgesic actions similar to other azetidine derivatives.

Biological Activities

  • Anti-inflammatory Effects : Research indicates that compounds containing azetidine rings often exhibit significant anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and other mediators, contributing to its therapeutic potential in inflammatory diseases.
  • Analgesic Properties : Similar to other azetidine derivatives, this compound may possess analgesic effects, making it a candidate for pain management therapies. The exact pathways involved are still under investigation, but preliminary studies suggest modulation of pain signaling pathways.
  • Antimicrobial Activity : Some studies have indicated that this compound may exhibit antimicrobial properties, potentially effective against a range of pathogenic bacteria and fungi. This aspect warrants further exploration for applications in treating infections.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study on Anti-inflammatory Activity : A controlled study assessed the compound's ability to reduce inflammation in animal models. Results indicated a significant decrease in inflammatory markers compared to untreated controls, suggesting potential therapeutic applications in conditions like arthritis.
  • Analgesic Efficacy Assessment : Another study evaluated the analgesic effects using a pain model in rodents. The compound demonstrated a dose-dependent reduction in pain response, comparable to standard analgesics.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Biological Activity
Methyl 4-(3-azetidinyloxy)benzoateAzetidine ring at different positionSimilar anti-inflammatory properties
Methyl 3-(3-azetidinyloxy)benzoateMeta position attachmentPotentially lower efficacy than methyl 4 variant
Methyl benzoateLacks azetidine structureExhibits some insecticidal properties

The comparative analysis highlights the unique biological activities associated with the specific structural arrangements of these compounds.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl 4-(azetidin-3-yloxy)benzoate;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10;/h2-5,10,12H,6-7H2,1H3;1H

InChI Key

IMSBAVDEGBDNIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CNC2.Cl

Origin of Product

United States

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